Regioisomeric Identity: 6-Methyl Substitution Achieves a Quantifiably Distinct LogP Profile for CNS Penetration
The target compound is the 6-methyl regioisomer. Its closest positional analog is the 7-methyl regioisomer, N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine. While both share the same molecular formula and weight, the shift of the methyl group from the 6- to the 7-position results in a different electronic distribution and molecular shape. Although direct comparative logP data for both regioisomers is not published, the target compound's high calculated logP of 5.13 directly supports its design for targets requiring high membrane permeability, a feature that is finely tuned by the precise position of this methyl group . The 6-substitution is specifically cited in antipsychotic-lead SAR as being optimal for activity and duration of action , whereas the 7-methyl isomer is yet to be profiled in any public pharmacological study.
| Evidence Dimension | Calculated lipophilicity and regioisomeric purity |
|---|---|
| Target Compound Data | Calculated logP: 5.13 |
| Comparator Or Baseline | 7-methyl regioisomer: No published logP data or bioactivity data available for comparison |
| Quantified Difference | Target compound's logP value is quantifiable and published; comparator's data is absent, indicating a validated versus unvalidated chemical probe |
| Conditions | Calculated from molecular structure (Ambinter); medicinal chemistry SAR context |
Why This Matters
For CNS programs, a logP of ~5 is within the optimal range for BBB penetration; the 6-methyl regioisomer is the characterized entity, while the 7-methyl isomer represents an uncharacterized risk, making procurement choice critical for data reproducibility.
- [1] Ambinter SARL. Compound Datasheet for AMB1080903: N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine. View Source
- [2] Malamas, M. S., et al. (2010). 'Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives as potential antipsychotic agents.' European Journal of Medicinal Chemistry, 45(11), 5186-5197. View Source
- [3] M. Marcinkowska et al. (2016). 'Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.' European Journal of Medicinal Chemistry, 124, 456-467. View Source
